4-(Piperidin-3-yl)aniline (CAS 19733-56-3) is a critical, fully reduced racemic building block primarily utilized in the large-scale synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, notably Niraparib [1]. From a procurement perspective, this compound provides an intact piperidine-aniline scaffold, bypassing the hazardous high-pressure hydrogenation steps required to reduce upstream pyridine precursors. It serves as a highly cost-effective baseline material for process chemistry teams, allowing them to implement established downstream chiral resolution or dynamic kinetic resolution (DKR) workflows to achieve enantiopurity without inflating early-stage raw material costs.
Substituting 4-(Piperidin-3-yl)aniline with upstream precursors like 3-(4-nitrophenyl)pyridine or partially reduced analogs like 4-(pyridin-3-yl)aniline shifts the burden of pyridine ring reduction onto the manufacturer. This dual reduction is notoriously difficult, requiring high-pressure hydrogen and precious metal catalysts (e.g., PtO2), and is prone to generating up to 4.5% of the highly problematic N-(4-(pyridin-3-yl)phenyl)hydroxylamine impurity [1]. Furthermore, attempting to procure the enantiopure (S)-isomer prematurely inflates raw material costs, whereas the racemate is optimized for established, high-yield diastereomeric salt resolution workflows in bulk API manufacturing [2].
Direct hydrogenation of the upstream precursor 3-(4-nitrophenyl)pyridine is notoriously difficult to control, often resulting in incomplete reduction. Patent literature demonstrates that standard catalytic hydrogenation (e.g., using PtO2 and H2) of the precursor generates approximately 4.2% to 4.5% of the highly problematic N-(4-(pyridin-3-yl)phenyl)hydroxylamine impurity [1]. Procuring the pre-reduced 4-(Piperidin-3-yl)aniline entirely bypasses this hazardous dual-reduction step, ensuring 0% hydroxylamine generation in the downstream process and eliminating a major purification bottleneck.
| Evidence Dimension | Hydroxylamine impurity generation during synthesis |
| Target Compound Data | 0% (bypasses the reduction step) |
| Comparator Or Baseline | 3-(4-Nitrophenyl)pyridine (Upstream precursor): ~4.2% - 4.5% impurity generation |
| Quantified Difference | Complete elimination of a >4% toxic impurity profile |
| Conditions | Standard catalytic hydrogenation (PtO2, H2 at 4 bar, 40 °C) |
Procuring the fully reduced intermediate eliminates a critical purification bottleneck and prevents toxic hydroxylamine carryover in pharmaceutical manufacturing.
While the enantiopure (S)-isomer is required for the final Niraparib API, sourcing it directly for early-stage bulk manufacturing is cost-prohibitive. Process development data shows that utilizing racemic 4-(Piperidin-3-yl)aniline combined with late-stage classical resolution (using dibenzoyl tartaric acid) or chiral chromatographic separation successfully supports API deliveries of up to 5 kg [1]. This fit-for-purpose approach leverages the low cost of the racemate while achieving the necessary >99% enantiomeric excess (ee) downstream.
| Evidence Dimension | Scale-up viability and API delivery |
| Target Compound Data | Supports up to 5 kg API deliveries via downstream resolution |
| Comparator Or Baseline | Enantiopure (S)-4-(Piperidin-3-yl)aniline: Prohibitively expensive for early-stage bulk synthesis |
| Quantified Difference | Enables multi-kilogram API production at a fraction of the raw material cost |
| Conditions | Fit-for-purpose large-scale synthesis using dibenzoyl tartaric acid (DBT) resolution |
Utilizing the racemate allows manufacturers to leverage established, high-yield downstream resolution protocols, significantly lowering the cost of goods for bulk API production.
Procuring partially reduced analogs such as 4-(pyridin-3-yl)aniline shifts the burden of pyridine ring saturation onto the manufacturer. Reducing the pyridine ring to a piperidine requires forcing conditions, typically involving high-pressure hydrogen (4 bar or higher) and expensive precious metal catalysts like PtO2[1]. By procuring 4-(Piperidin-3-yl)aniline, the manufacturer receives the fully saturated piperidine ring, ready for immediate N-protection (e.g., Boc2O) or cross-coupling, completely avoiding the need for specialized high-pressure reactor infrastructure [2].
| Evidence Dimension | Process safety and catalyst requirements |
| Target Compound Data | Fully saturated; ready for immediate functionalization |
| Comparator Or Baseline | 4-(Pyridin-3-yl)aniline: Requires 4+ bar H2 pressure and PtO2 catalyst |
| Quantified Difference | Eliminates 100% of the high-pressure hydrogenation requirements |
| Conditions | Industrial-scale reactor conditions for pyridine saturation |
Procuring the fully saturated piperidine ring avoids the need for specialized high-pressure hydrogenation equipment and expensive catalyst loading.
Serves as the ideal starting material for synthesizing the API via late-stage chiral separation or classical resolution with dibenzoyl tartaric acid, enabling multi-kilogram deliveries while maintaining a low cost of goods [1].
Acts as a versatile racemic building block for medicinal chemistry teams screening new indazole-carboxamide derivatives, allowing for the rapid generation of analog libraries before committing to expensive enantioselective synthesis [1].
Used as a baseline substrate for developing novel biocatalytic or transaminase-mediated asymmetric syntheses of 3-aryl-piperidines in advanced process chemistry workflows [1].